molecular formula C20H20FN3O3S B2373974 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea CAS No. 887899-47-0

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea

Cat. No.: B2373974
CAS No.: 887899-47-0
M. Wt: 401.46
InChI Key: AWROAGLXPWSCFK-UHFFFAOYSA-N
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Description

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea is a complex organic compound that features a quinoline core, a fluorophenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the fluorophenyl group and finally the thiourea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can lead to a variety of substituted thiourea compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-microbial research.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorophenyl group may enhance binding affinity to certain proteins, while the thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-documented biological activities.

    Thiourea derivatives: Compounds such as thiourea and its analogs are known for their diverse chemical reactivity and applications in medicine and industry.

    Fluorophenyl compounds: Fluorophenyl groups are common in pharmaceuticals due to their ability to enhance drug properties like metabolic stability and binding affinity.

Uniqueness

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea is unique due to the combination of its structural features. The presence of both a quinoline core and a fluorophenyl group, along with the thiourea moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWROAGLXPWSCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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